molecular formula C10H11BrO2S B13650329 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13650329
M. Wt: 275.16 g/mol
InChI Key: KOZYGMCDEGAGIO-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxyethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2-mercaptoethanol.

    Formation of Intermediate: The 2-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-mercaptoethanol to form an intermediate.

    Oxidation: The intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a methoxyethylthio group instead of hydroxyethylthio.

Uniqueness

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a bromophenyl group and a hydroxyethylthio group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known by its CAS number 1157306-82-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrOS, with a molecular weight of 275.16 g/mol. The compound features a bromophenyl group and a thioether moiety, contributing to its reactivity and biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study assessed its efficacy against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect on free radicals.

Concentration (µg/mL) DPPH Scavenging Activity (%)
2530
5055
10085

At a concentration of 100 µg/mL, the compound showed an impressive scavenging activity of 85%, indicating its potential as an antioxidant agent .

3. Enzyme Inhibition

The inhibition of specific enzymes by this compound has also been studied. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)15.5
Butyrylcholinesterase (BChE)22.3

The selective inhibition of AChE suggests that this compound may have therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies

A case study involving the synthesis and biological evaluation of various derivatives of this compound highlighted its broad spectrum of biological activities. Researchers synthesized several analogs and tested their antimicrobial and antioxidant properties, finding that modifications to the bromophenyl group significantly enhanced activity.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11BrO2S/c11-9-4-2-1-3-8(9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

KOZYGMCDEGAGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSCCO)Br

Origin of Product

United States

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